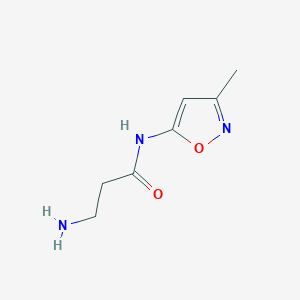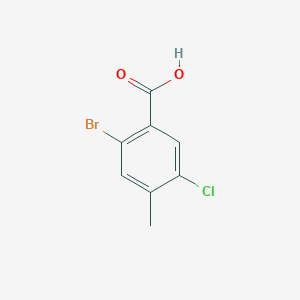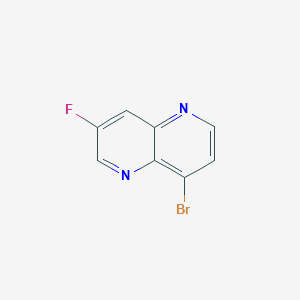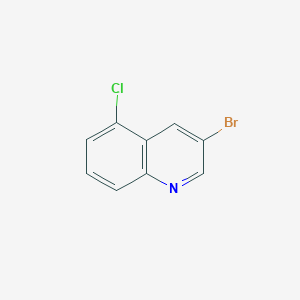
3-Bromo-5-chloroquinoline
Vue d'ensemble
Description
3-Bromo-5-chloroquinoline is a chemical compound with the molecular formula C9H5BrClN and a molecular weight of 242.5 . It is a solid substance that should be stored in a dark place at room temperature .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-chloroquinoline is1S/C9H5BrClN/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H . This indicates the presence of a bromine atom at the 3rd position and a chlorine atom at the 5th position on the quinoline ring. Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-5-chloroquinoline are not available, quinoline derivatives are known to undergo various chemical reactions. For instance, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .Applications De Recherche Scientifique
Synthesis and Derivatives Development
3-Bromo-5-chloroquinoline and its analogs are pivotal in the development of new quinoline compounds. Hamama et al. (2018) provide a comprehensive overview of the synthesis of various quinoline ring systems and their synthetic applications, highlighting their relevance in forming fused or binary heterocyclic systems (Hamama et al., 2018). Similarly, Zhou et al. (2022) focus on the synthesis and structural confirmation of 3-benzyl-6-bromo-2-chloroquinoline and its derivatives, utilizing methods like FTIR, NMR, and X-ray diffraction for analysis (Zhou et al., 2022).
Antimicrobial and Antifungal Applications
The antimicrobial potential of compounds derived from 3-bromo-5-chloroquinoline is significant. Ansari and Khan (2017) synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, demonstrating their effective antimicrobial properties (Ansari & Khan, 2017). Gershon et al. (1996) explored the fungitoxicity of 3-bromo-6-chloro-quinolinols, revealing their efficacy against various fungi (Gershon et al., 1996).
Novel Synthesis Methods
Innovative synthesis methods for quinoline derivatives are a key area of research. Sabol et al. (2000) presented a novel approach for synthesizing 2,3-dichloroquinoline from commercial 3-bromoquinoline, demonstrating a new pathway for creating such compounds (Sabol et al., 2000).
Antituberculosis and Antileishmanial Properties
The derivatives of 3-bromo-5-chloroquinoline have been explored for their potential in treating diseases like tuberculosis and leishmaniasis. Carmo et al. (2011) synthesized 4-amino-7-chloroquinoline derivatives and their platinum(II) complexes, finding significant antituberculosis activities and effectiveness against Leishmania chagasi (Carmo et al., 2011).
Prodrug System Development
3-Bromo-5-chloroquinoline derivatives have also been studied for their role in developing prodrug systems. Parveen et al. (1999) investigated the potential of 5-chloromethyl-1-methyl-2-nitroimidazole combined with 5-bromoisoquinolin-1-one for targeted drug delivery to hypoxic tissues (Parveen et al., 1999).
Safety and Hazards
Orientations Futures
Quinoline derivatives, including 3-Bromo-5-chloroquinoline, have potential applications in various fields due to their biological activities. They are used extensively in the treatment of various diseases and conditions, including malaria, microbial infections, and cancer . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Mécanisme D'action
Target of Action
Considering its structural similarity to chloroquine, it may potentially target the heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine, a structurally similar compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite .
Biochemical Pathways
It might be involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Based on its potential mode of action, it might cause the accumulation of toxic heme in malarial trophozoites, leading to their death .
Propriétés
IUPAC Name |
3-bromo-5-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPKBKRTVUSVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Br)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311951 | |
| Record name | 3-Bromo-5-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloroquinoline | |
CAS RN |
1416440-62-4 | |
| Record name | 3-Bromo-5-chloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416440-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1376945.png)
![Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1376946.png)
![tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B1376947.png)
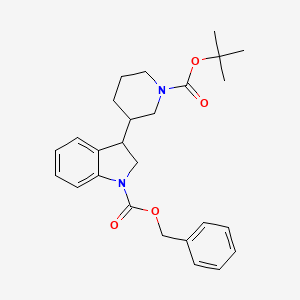
![Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate](/img/structure/B1376950.png)
![2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1376953.png)
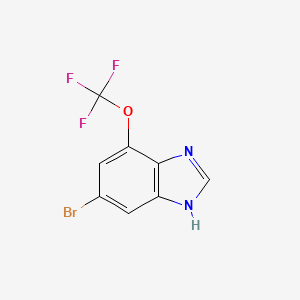
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide](/img/structure/B1376957.png)

![3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1376960.png)
